molecular formula C12H13F2N B12584359 5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene CAS No. 248275-68-5

5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene

Cat. No.: B12584359
CAS No.: 248275-68-5
M. Wt: 209.23 g/mol
InChI Key: HYDLTSOVXCUHPA-UHFFFAOYSA-N
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Description

5,6-difluoro-11-azatricyclo[73102,7]trideca-2(7),3,5-triene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-11-azatricyclo[73102,7]trideca-2(7),3,5-triene typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alkanes.

Scientific Research Applications

5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dichloro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene
  • 5,6-dibromo-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene
  • 5,6-diiodo-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene

Uniqueness

5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Properties

CAS No.

248275-68-5

Molecular Formula

C12H13F2N

Molecular Weight

209.23 g/mol

IUPAC Name

5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C12H13F2N/c13-11-2-1-9-8-3-7(5-15-6-8)4-10(9)12(11)14/h1-2,7-8,15H,3-6H2

InChI Key

HYDLTSOVXCUHPA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=C(C1CNC2)C=CC(=C3F)F

Origin of Product

United States

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